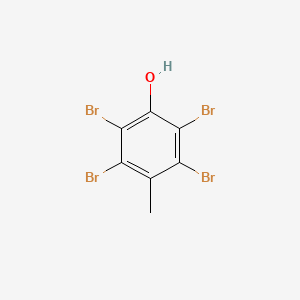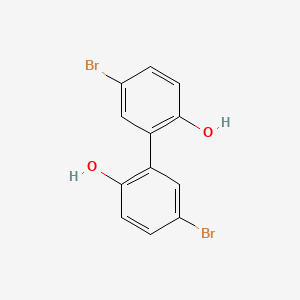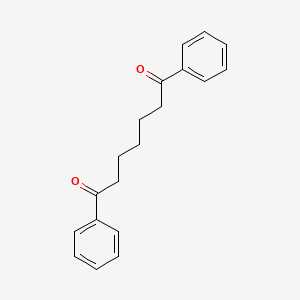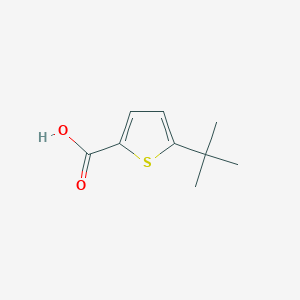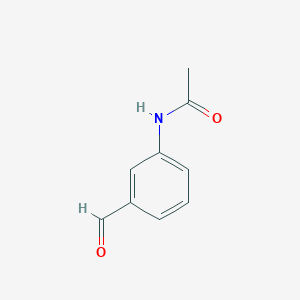
n-(3-Formylphenyl)acetamide
Vue d'ensemble
Description
N-(3-Formylphenyl)acetamide is a chemical compound that is part of the acetamide family, characterized by the presence of an acetamide group attached to a phenyl ring. This compound is structurally related to other acetamide derivatives, which are often studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of N-(3-Formylphenyl)acetamide-related compounds involves various chemical reactions. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane to produce a silylated derivative . Another related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using Sonogashira cross-coupling, a method that can potentially be adapted for the synthesis of N-(3-Formylphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and Mass spectrometry, as well as X-ray crystallography. For example, the structure of 2-Chloro-N-(3-methylphenyl)acetamide was elucidated using X-ray crystallography, revealing the conformation of the N-H bond and the intermolecular hydrogen bonding patterns . These techniques are crucial for understanding the molecular structure of N-(3-Formylphenyl)acetamide and its derivatives.
Chemical Reactions Analysis
Acetamide derivatives participate in various chemical reactions. The reactivity of the acetamide group, particularly the amide nitrogen and the acetyl moiety, allows for further functionalization and the formation of complex structures. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps . These reactions are indicative of the types of chemical transformations that N-(3-Formylphenyl)acetamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring, such as methyl groups or halogens, can affect properties like melting point, solubility, and reactivity. For example, the introduction of a diethylaminomethyl group in N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide resulted in the formation of a non-centrosymmetric interdigitated 'V' polymeric network, which could have implications for the compound's physical properties . Similarly, the physical and chemical properties of N-(3-Formylphenyl)acetamide would be influenced by the formyl substituent on the phenyl ring.
Applications De Recherche Scientifique
Intermediate for Antimalarial Drugs Synthesis :N-(2-Hydroxyphenyl)acetamide, closely related to N-(3-Formylphenyl)acetamide, is an intermediate in the natural synthesis of antimalarial drugs. This compound is synthesized using chemoselective monoacetylation, employing catalysts like Novozym 435, with vinyl acetate identified as the best acyl donor for the reaction (Magadum & Yadav, 2018).
Production of Azo Disperse Dyes :N-(3-Amino-4-methoxyphenyl)acetamide, another derivative, plays a crucial role in producing azo disperse dyes. A Pd / C catalyst was developed for the efficient hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showing 99.3% selectivity (Zhang Qun-feng, 2008).
Potential Anticancer, Anti-Inflammatory, and Analgesic Agent :Synthesized derivatives of N-(3-Formylphenyl)acetamide, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, have shown potential as anticancer, anti-inflammatory, and analgesic agents. These compounds, particularly those with halogens on the aromatic ring, demonstrated significant activity in these areas (Rani, Pal, Hegde, & Hashim, 2014).
Enhanced Photocatalytic Redox Performance :Acetamide-assisted in situ strategies have been designed to synthesize modified graphitic carbon nitride with notably enhanced visible-light photocatalytic performance. This advancement is significant in oxidation of organic pollutants and reduction of proton to hydrogen, demonstrating the compound's utility in environmental applications (Zhang et al., 2023).
Studying Structural Phase Stability :N-(4-Hydroxyphenyl)acetamide (paracetamol) has been used to study structural phase stability at high pressure. Raman spectroscopy identified new forms of paracetamol, contributing to our understanding of its polymorphism and material properties under varying conditions (Smith, Bishop, Montgomery, Hamilton, & Vohra, 2014).
Non-Linear Optical Material :Compounds like N-(3-nitrophenyl)acetamide have been explored as organic non-linear optical materials. These materials are crucial in various optical and photonic applications, including telecommunications and information processing (Mahalakshmi, Upadhyaya, & Row, 2002).
Antibacterial Activity Against MRSA :N-substituted phenyl acetamide benzimidazole derivatives have been synthesized and systematically analyzed for their antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). These findings highlight the compound's potential in developing new antibacterial agents (Chaudhari et al., 2020).
Synthesis of Anticancer Drugs :N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and investigated for its potential as an anticancer drug. Molecular docking analysis targeting specific receptors like VEGFr further underscores its therapeutic potential (Sharma et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-formylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-6H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWZUVMKBNTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292641 | |
| Record name | n-(3-formylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Formylphenyl)acetamide | |
CAS RN |
59755-25-8 | |
| Record name | 59755-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-formylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-formylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

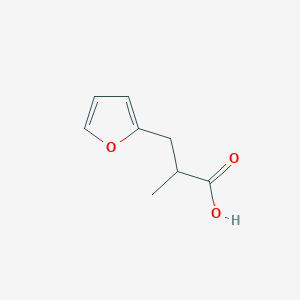
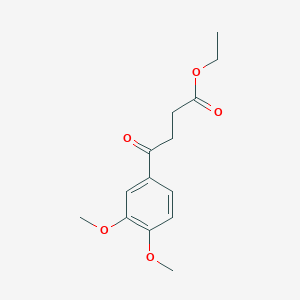
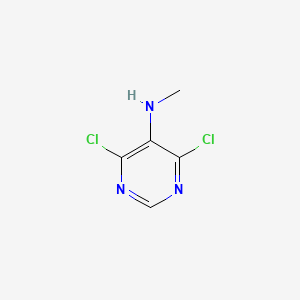
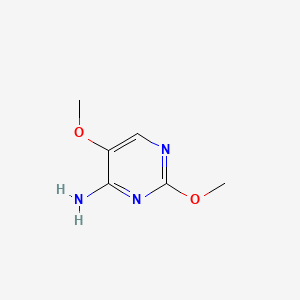
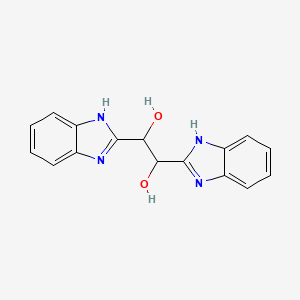
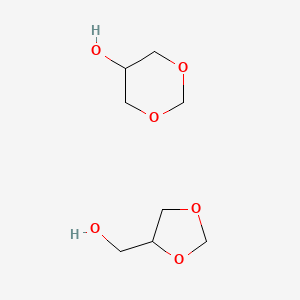
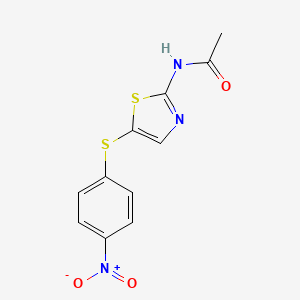
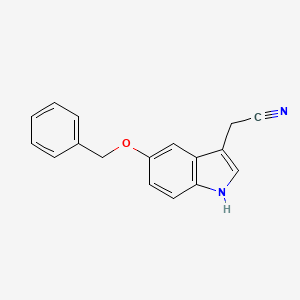
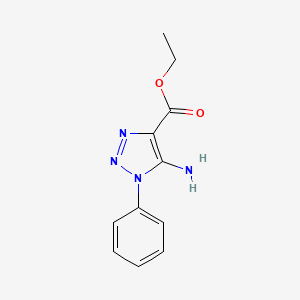
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)
